2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one
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Overview
Description
2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one is an organic compound with a complex structure that includes bromine, methoxy, and cyclohexanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one typically involves multiple steps. One common method includes the bromination of 2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or cyanated derivatives.
Scientific Research Applications
2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzyl bromide
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
823809-74-1 |
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Molecular Formula |
C15H18Br2O2 |
Molecular Weight |
390.11 g/mol |
IUPAC Name |
2-bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H18Br2O2/c1-19-12-5-6-13(16)11(10-12)7-9-15(17)8-3-2-4-14(15)18/h5-6,10H,2-4,7-9H2,1H3 |
InChI Key |
XXKICLHVHDQHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCC2(CCCCC2=O)Br |
Origin of Product |
United States |
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